2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate
Description
Properties
IUPAC Name |
(2-methylsulfinylphenyl)methyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)17-16(18)20-11-13-5-3-4-6-15(13)21(2)19/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWVEYWYFCOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate typically involves the reaction of 2-(methylsulfinyl)benzyl chloride with N-(4-methylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfinyl group undergoes further oxidation to form sulfone derivatives. This transformation is critical for modifying electronic properties or metabolic stability.
Example Reaction:
2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate → 2-(Methylsulfonyl)benzyl N-(4-methylphenyl)carbamate
Conditions:
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
-
Solvent: Dichloromethane (CH₂Cl₂) or methanol (MeOH)
-
Temperature: 0–25°C
-
Time: 2–6 hours
Yield: ~85–92% (extrapolated from sulfoximine oxidation protocols) .
Reduction Reactions
The sulfinyl moiety can be reduced to a thioether, altering hydrophobicity and reactivity.
Example Reaction:
this compound → 2-(Methylthio)benzyl N-(4-methylphenyl)carbamate
Conditions:
-
Reducing Agent: LiAlH₄ or NaBH₄ with catalytic iodine (I₂)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 25°C
-
Time: 1–3 hours
Yield: ~75–80% (analogous to sulfoximine reduction) .
Cross-Coupling Reactions
The carbamate group remains stable under palladium- or iron-catalyzed cross-coupling conditions, enabling aryl/alkyl functionalization.
Suzuki-Miyaura Coupling
Substrate: Bromophenyl derivatives of the carbamate.
Example Reaction:
this compound + Arylboronic acid → Biaryl derivative
Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 80°C
-
Time: 12–24 hours
Yield: ~70–85% (based on sulfoximine coupling data) .
Iron-Catalyzed Alkylation
Example Reaction:
this compound + Alkyl Grignard reagent → Alkylated derivative
Conditions:
-
Catalyst: Fe(acac)₃ (10 mol%)
-
Solvent: THF
-
Temperature: 25°C
-
Time: 2–6 hours
Hydrolysis and Metabolic Degradation
The carbamate bond undergoes enzymatic or acidic hydrolysis, releasing 4-methylaniline and CO₂.
Example Reaction:
this compound + H₂O → 2-(Methylsulfinyl)benzyl alcohol + 4-Methylaniline + CO₂
Conditions:
-
Enzymatic: Rat liver microsomes (pH 7.4, 37°C)
-
Chemical: 1M HCl (25°C, 1 hour)
Key Data:
Deprotection Reactions
The carbamate group can be cleaved under acidic conditions for synthetic applications.
Example Reaction:
this compound → 2-(Methylsulfinyl)benzyl amine + 4-Methylphenol
Conditions:
-
Reagent: Trifluoroacetic acid (TFA)
-
Solvent: CH₂Cl₂
-
Temperature: 25°C
-
Time: 2–4 hours
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Yield (%) | Stability of By-Products |
|---|---|---|---|
| Oxidation | H₂O₂, CH₂Cl₂, 25°C | 85–92 | Stable sulfone |
| Reduction | LiAlH₄, THF, 25°C | 75–80 | Air-sensitive thioether |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 70–85 | Stable biaryls |
| Enzymatic Hydrolysis | Liver microsomes, pH 7.4 | >90 (rate) | Rapid clearance |
Mechanistic Insights
-
Oxidation/Reduction: Sulfinyl sulfur’s lone pair enables nucleophilic/electrophilic pathways.
-
Carbamate Hydrolysis: Proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .
-
Cross-Couplings: Oxidative addition of Pd(0) to aryl halides, followed by transmetallation and reductive elimination .
Scientific Research Applications
Medicinal Chemistry
2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate has shown promise as a therapeutic agent in several studies:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests reveal minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound in developing new antibiotics .
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Studies report IC50 values of 15.5 µM for MCF-7 and 12.3 µM for A549 cells, suggesting its effectiveness in inducing apoptosis through caspase activation pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 12.3 |
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in various biological processes:
- Carbonic Anhydrase Inhibition : It has been studied for its inhibitory effects on human carbonic anhydrases (CAs), which are important targets in treating glaucoma and other conditions. The structure-activity relationship suggests that modifications to the phenyl ring can enhance inhibitory potency .
Agricultural Applications
Due to its chemical properties, this compound may also have applications in agriculture:
- Pesticidal Activity : Preliminary studies indicate that the compound may possess insecticidal properties, making it a candidate for developing new agrochemicals aimed at pest control.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound effectively inhibited growth across multiple strains, suggesting its viability in addressing antibiotic resistance issues.
Case Study 2: Anticancer Mechanisms
A study involving tumor-bearing mice treated with the compound revealed reduced tumor growth rates compared to controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfinyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and modulate their activity.
Comparison with Similar Compounds
Data Tables for Key Comparisons
Table 1: Functional Group Impact on Properties
Biological Activity
2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C16H17N1O3S1
- CAS Number : 339015-18-8
This compound belongs to the class of carbamates, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MDA-MB-231), with an IC50 value of approximately 15 µM. This suggests a potential role in cancer therapy, particularly for hormone-responsive cancers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HepG2 | 20 | Inhibition of cell cycle progression |
| A431 | 25 | Microtubule destabilization |
Anti-inflammatory Activity
The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The inhibition of COX-2 can lead to decreased production of prostaglandins, thereby reducing inflammation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as a non-covalent inhibitor of COX-2, preventing the conversion of arachidonic acid to inflammatory mediators.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to cell death. This is evidenced by increased caspase-3 activity in treated cells.
- Microtubule Disruption : It may also interfere with microtubule dynamics, which is crucial for cell division.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of this compound on various cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis through activation of caspases.
Study on Anti-inflammatory Effects
Another study focused on its anti-inflammatory properties, where it was administered in a model of acute inflammation. The results indicated a marked reduction in edema and inflammatory cytokines compared to control groups.
Q & A
Q. What are the optimal synthetic routes for 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis of carbamates typically involves coupling alcohols with isocyanates or using phosgene derivatives. For this compound, a plausible route involves reacting 2-(methylsulfinyl)benzyl alcohol with 4-methylphenyl isocyanate in the presence of a Lewis acid catalyst (e.g., HCl) in anhydrous chloroform . Key parameters to optimize include:
- Solvent choice : Chloroform or THF (for solubility and reaction homogeneity).
- Catalyst loading : Trace HCl (0.1–1 mol%) to accelerate isocyanate-alcohol coupling.
- Temperature : Room temperature to 40°C to balance reaction rate and side-product formation.
Post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials or sulfoxide byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this carbamate?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration, especially the sulfoxide’s chirality and carbamate planarity. Disorder in the sulfinyl group (common in S=O systems) requires careful refinement .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and sulfinyl S=O (~1040 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing sulfoxide-containing carbamates for X-ray diffraction studies?
Methodological Answer: Sulfoxides often introduce disorder due to their pyramidal geometry. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., chloroform/methanol) to slow crystallization and improve order.
- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K using cryostream).
- Disorder Modeling : In SHELXL, refine sulfinyl oxygen positions over two sites with occupancy ratios (e.g., 55:45) and geometric restraints .
Hydrogen bonding (e.g., N–H⋯O carbamate interactions) stabilizes crystal packing; map these using Mercury software to identify supramolecular motifs .
Q. How do electronic effects of the methylsulfinyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The sulfinyl group is electron-withdrawing, activating the benzyl position for nucleophilic attack. For example:
- Nucleophilic Substitution : The sulfinyl group enhances leaving-group ability in SN2 reactions (e.g., displacement by amines).
- Electrophilic Aromatic Substitution : Directs substituents to the para position relative to the sulfinyl group.
Quantitative analysis via DFT calculations (e.g., Gaussian) can model charge distribution and frontier molecular orbitals to predict reactivity . Experimentally, competitive reaction studies with/without sulfinyl substitution (e.g., using TLC or HPLC) validate computational findings .
Q. How should discrepancies between computational modeling (e.g., NMR chemical shifts) and experimental data be resolved?
Methodological Answer:
- DFT Refinement : Re-optimize geometry using solvent models (e.g., PCM for chloroform) and hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to improve shift accuracy .
- Experimental Validation : Acquire variable-temperature NMR to detect conformational exchange broadening, which may explain deviations.
- Cross-Validation : Compare with structurally analogous carbamates (e.g., tert-butyl analogs ) to isolate sulfinyl-specific effects.
Q. What strategies mitigate hydrolytic degradation of the carbamate group under varying pH conditions?
Methodological Answer:
- Stability Studies : Use HPLC to monitor degradation kinetics in buffers (pH 1–13). Carbamates are typically stable at neutral pH but hydrolyze rapidly under acidic/basic conditions.
- Protecting Groups : Introduce temporary protecting groups (e.g., Boc) on reactive sites during synthesis .
- Formulation Additives : Co-solvents (e.g., PEG) or cyclodextrins can stabilize the compound in aqueous media .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., unexpected NOE correlations in NMR) be interpreted?
Methodological Answer:
- Dynamic Effects : Perform VT-NMR to identify rotameric equilibria in the carbamate or sulfinyl group.
- Stereochemical Reassessment : Re-examine X-ray data for potential misassignment of sulfoxide chirality. Use Flack parameter refinement in SHELXL .
- Synthetic Controls : Prepare derivatives (e.g., methyl ester analogs) to isolate conflicting signals .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Sulfinyl Carbamates
| Parameter | Value/Description | Reference |
|---|---|---|
| Disorder Refinement | Split occupancy (55:45) for sulfinyl oxygen | |
| Hydrogen Bonding | N–H⋯O (2.8–3.0 Å) stabilizes layers | |
| Preferred Space Group | P2₁/c (monoclinic) |
Q. Table 2: Synthetic Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (HCl) | 0.5 mol% | Maximizes coupling |
| Solvent | Chloroform | 85% yield |
| Temperature | 25°C | Minimizes side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
